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4-(1,1,1-Trifluoropropan-2-yl)benzoic acid

Cat. No.: B2469203
CAS No.: 1147531-37-0
M. Wt: 218.175
InChI Key: VJWMJAUGDCNVTQ-UHFFFAOYSA-N
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Description

Significance of Fluorinated Organic Compounds in Medicinal Chemistry and Materials Science

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.govresearchgate.net In medicinal chemistry, the incorporation of fluorine, and particularly the trifluoromethyl (-CF3) group, is a widely employed strategy in drug design. mdpi.com The trifluoromethyl group can enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing the drug's half-life. mdpi.comresearchgate.net Its high electronegativity and ability to participate in hydrogen bonds and other non-covalent interactions can lead to improved binding affinity and selectivity for biological targets. mdpi.comresearchgate.net Furthermore, the lipophilicity of a molecule can be fine-tuned by the addition of fluorine, which can improve its absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.comresearchgate.net It is estimated that over 20% of all pharmaceuticals on the market contain fluorine, a testament to its profound impact on drug discovery. researchgate.netresearchgate.net

In the realm of materials science, fluorinated compounds are prized for their unique characteristics. The high thermal stability and chemical resistance imparted by the strong carbon-fluorine bond make them suitable for high-performance applications. acs.org Fluoropolymers, for instance, are known for their low surface energy, leading to properties like water and oil repellency, and low coefficients of friction. These attributes are exploited in a wide range of applications, from non-stick coatings to advanced electronic components. acs.org The introduction of fluorine can also modify the optical and electrical properties of materials, making them valuable in the development of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced electronic devices. springernature.com

The Benzoic Acid Moiety as a Versatile Chemical Scaffold in Organic Synthesis

Benzoic acid and its derivatives are fundamental building blocks in organic synthesis, offering a versatile platform for the construction of more complex molecules. jocpr.com The carboxylic acid group is readily converted into a wide array of other functional groups, including esters, amides, acid chlorides, and anhydrides. This reactivity allows for the facile elaboration of the benzoic acid core into a diverse range of structures. researchgate.net

The aromatic ring of benzoic acid can undergo electrophilic aromatic substitution reactions, enabling the introduction of various substituents at specific positions, which further expands its synthetic utility. researchgate.net This adaptability has made the benzoic acid scaffold a common feature in numerous pharmaceuticals, agrochemicals, and functional materials. researchgate.netnih.gov In drug discovery, the benzoic acid moiety can act as a pharmacophore, a key structural feature responsible for a drug's biological activity, or as a scaffold to which other pharmacophoric elements are attached. nih.gov Its ability to participate in hydrogen bonding and other intermolecular interactions makes it a valuable component for designing molecules that can effectively bind to biological targets. jocpr.com

Structural Features and Stereochemical Considerations of 4-(1,1,1-Trifluoropropan-2-yl)benzoic acid and Related Structures

The structure of this compound, featuring a chiral center at the second carbon of the propane (B168953) chain, introduces important stereochemical considerations. The presence of a trifluoromethyl group adjacent to this stereocenter significantly influences the molecule's conformational preferences and potential biological activity. nih.gov

The trifluoromethyl group is a powerful electron-withdrawing group and is sterically demanding. mdpi.comnih.gov These properties can create a conformational bias, favoring specific spatial arrangements of the molecule to minimize steric hindrance and electrostatic repulsion. nih.govnih.gov The preferred conformation can have a profound impact on how the molecule interacts with its biological target, as the precise three-dimensional arrangement of atoms is often critical for effective binding. acs.org

The synthesis of enantiomerically pure forms of such chiral trifluoromethylated compounds is a significant area of research. acs.orgnih.govnih.gov Different enantiomers of a chiral drug can have vastly different pharmacological activities, with one enantiomer being therapeutic while the other may be inactive or even harmful. Therefore, methods for the asymmetric synthesis of molecules like this compound are crucial for their development as potential therapeutic agents. researchgate.netacs.org

Table 1: Physicochemical Properties of Related Fluorinated Compounds

Compound Molecular Formula Molecular Weight ( g/mol ) LogP (Predicted)
4-(Trifluoromethyl)benzoic acid C8H5F3O2 190.12 2.6
4-Fluorobenzoic acid C7H5FO2 140.11 1.7

Overview of Academic Research Trends Pertaining to Trifluoropropane-Containing Aromatic Carboxylic Acids

Academic research into aromatic carboxylic acids containing trifluoropropane and related fluorinated alkyl groups is driven by their potential applications in medicinal chemistry and materials science. A significant trend is the development of novel synthetic methodologies to access these compounds with high efficiency and stereoselectivity. rsc.orgrsc.org Researchers are exploring new catalytic systems and fluorinating reagents to facilitate the introduction of trifluoropropyl and similar moieties into aromatic rings. lboro.ac.uk

Furthermore, research is being conducted on the unique biological activities of compounds containing the trifluoropropane motif. The specific arrangement of fluorine atoms can lead to novel interactions with biological targets, opening up new avenues for drug discovery. mdpi.com The exploration of trifluoropropane-containing aromatic carboxylic acids as building blocks for more complex bioactive molecules is an active and promising area of contemporary chemical research. researchgate.netmdpi.com

Table 2: Mentioned Compound Names

Compound Name
This compound
4-(Trifluoromethyl)benzoic acid
4-Fluorobenzoic acid

Synthetic Methodologies for this compound and Related Derivatives

The synthesis of this compound, a compound featuring a chiral trifluoromethyl-containing alkyl substituent on a benzoic acid core, requires strategic approaches for its construction and functionalization. Methodologies are centered on the introduction of the fluorinated moiety onto an aromatic ring and subsequent modifications of the core structure. These strategies involve stereoselective alkylations, the use of fluorinated building blocks, and advanced catalytic methods.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9F3O2 B2469203 4-(1,1,1-Trifluoropropan-2-yl)benzoic acid CAS No. 1147531-37-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1,1,1-trifluoropropan-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-6(10(11,12)13)7-2-4-8(5-3-7)9(14)15/h2-6H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJWMJAUGDCNVTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1147531-37-0
Record name 4-(1,1,1-trifluoropropan-2-yl)benzoic acid
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Elucidation of Reaction Mechanisms and Kinetics for Transformations Involving 4 1,1,1 Trifluoropropan 2 Yl Benzoic Acid Analogs

Mechanistic Pathways of Trifluoromethylation and Perfluoroalkylation Reactions

Trifluoromethylation and perfluoroalkylation reactions are crucial for the synthesis of fluorinated organic molecules. These reactions can proceed through various mechanistic pathways, often involving radical intermediates.

One common approach is the decarboxylative trifluoromethylation of α,β-unsaturated carboxylic acids, which operates via radical processes. nih.gov Similarly, the trifluoromethylation of benzoic acids to form aryl trifluoromethyl ketones can be achieved using reagents like trimethyl(trifluoromethyl)silane (TMSCF₃) in conjunction with an activating agent such as trifluoroacetic anhydride (B1165640) (TFAA). organic-chemistry.org Mechanistic studies of this latter reaction suggest the in situ formation of a mixed anhydride intermediate, which then undergoes nucleophilic addition of the trifluoromethyl group. organic-chemistry.org

Visible light photoredox catalysis has also emerged as a powerful tool for generating trifluoromethyl radicals from sources like trifluoroacetic anhydride. The proposed mechanism involves the oxidative quenching of an excited state photocatalyst, leading to the formation of a carboxyl radical that rapidly decomposes to release carbon dioxide and a CF₃ radical. nih.gov

The following table summarizes key aspects of these mechanistic pathways:

Reaction Type Reagents/Conditions Key Intermediate Mechanism Highlights
Decarboxylative Trifluoromethylationα,β-unsaturated carboxylic acids, radical initiatorOrganic radicalsFluorine atom transfer to alkyl radicals. nih.gov
Trifluoromethylation of Benzoic AcidsTMSCF₃, TFAAMixed anhydrideNucleophilic addition-elimination. organic-chemistry.org
Photoredox-Catalyzed TrifluoromethylationTrifluoroacetic anhydride, photocatalyst, visible lightCF₃ radicalOxidative quenching of photocatalyst, decomposition of carboxyl radical. nih.gov

Investigation of Catalytic Cycles in Metal-Mediated Transformations

Metal-mediated transformations are central to modern organic synthesis, and understanding their catalytic cycles is key to improving efficiency and selectivity.

Single Electron Transfer (SET) is a fundamental process in many radical reactions, particularly in photoredox catalysis. In a typical SET mechanism, a photocatalyst, upon excitation by visible light, can engage in either an oxidative or reductive quenching cycle. nih.govsigmaaldrich.com This process generates radical species that can then participate in subsequent chemical transformations. sigmaaldrich.com

For instance, the generation of a trifluoromethyl radical can be initiated by a SET reduction of a suitable precursor. This electrophilic CF₃ radical can then add to an alkene to form a new carbon-centered radical. This radical can be trapped by a metal species, such as Cu(II), to form a Cu(III) intermediate, which can then undergo further reactions like carbonylation. nih.gov The spontaneity of a SET process can often be predicted by considering the Gibbs free energy of the photoinduced electron transfer, which is related to the redox potentials of the catalyst and the substrate. sigmaaldrich.com

The general scheme for a SET-mediated process can be outlined as follows:

Excitation: A photocatalyst (PC) absorbs light to reach an excited state (PC*).

Electron Transfer: The excited photocatalyst engages in SET with a substrate to generate a radical ion.

Radical Reaction: The generated radical participates in the desired chemical transformation.

Catalyst Regeneration: The photocatalyst returns to its ground state, completing the catalytic cycle. nih.gov

The ligands coordinated to a metal center play a critical role in determining the catalyst's activity and selectivity. The electronic and steric properties of ligands can be fine-tuned to control the outcome of a reaction. nih.gov For instance, the introduction of fluorine atoms into a ligand can increase the Lewis acidity of the chelated metal center, which can enhance the activation of a substrate and lead to higher enantioselectivity. nih.gov

In transition metal-catalyzed C-H functionalization, the choice of ligand is crucial for achieving regioselectivity (e.g., ortho vs. meta vs. para). For example, in ruthenium-catalyzed reactions, specific ligands can promote meta-selective C-H alkylation of aromatic carboxylic acids. researchgate.net The design of photoresponsive ligands allows for the possibility of switching the selectivity of a catalytic reaction by using light as an external stimulus. nih.gov This can be achieved by designing ligands that can isomerize upon irradiation, leading to a change in the coordination environment around the metal center. nih.gov

The following table highlights the influence of ligand properties on catalytic outcomes:

Ligand Property Effect on Catalyst Impact on Reaction Example
Electronic Properties (e.g., fluorination) Increases Lewis acidity of the metal center. nih.govEnhanced substrate activation, potentially higher enantioselectivity. nih.govFluorinated BINOL ligands in asymmetric synthesis. nih.gov
Steric Hindrance Influences the coordination of the substrate.Controls regioselectivity and stereoselectivity. researchgate.netBulky ligands for meta-C-H functionalization. researchgate.net
Photoresponsiveness Allows for light-induced changes in ligand structure. nih.govEnables switching of catalytic activity or selectivity. nih.govPhotoisomèrisable ligands in asymmetric catalysis. nih.gov

Decarboxylation Mechanisms of Fluorinated Benzoic Acid Derivatives

Decarboxylation of aromatic carboxylic acids is a synthetically valuable transformation. For fluorinated benzoic acid derivatives, this can be achieved through radical pathways, often facilitated by transition metal catalysts.

One notable method is the copper-catalyzed decarboxylative fluorination of aromatic carboxylic acids. Mechanistic investigations suggest a process involving a ligand to metal charge transfer (LMCT) to enable a radical decarboxylative carbometalation. This leads to a putative high-valent arylcopper(III) complex, which can then undergo reductive elimination to form the C-F bond. thieme-connect.com A similar LMCT-based mechanism has been proposed for the decarboxylative hydroxylation of benzoic acids, where an aryl radical is generated and subsequently captured by a copper catalyst. nih.gov

These radical decarboxylation processes often face competition from other rapid reactions such as hydrogen atom abstraction and back electron transfer. nih.gov The success of these reactions depends on the efficient trapping of the initially formed aryl radical.

Kinetic and Thermodynamic Aspects of Amide Coupling Reactions Involving Benzoic Acids

Amide coupling reactions are fundamental in organic and medicinal chemistry. The kinetics of these reactions are governed by the rate law, which depends on the concentrations of the reactants and the rate constant. The temperature dependence of the rate constant is described by the Arrhenius equation. jeeadv.ac.in

The mechanism of amide bond formation typically involves the activation of the carboxylic acid group, followed by nucleophilic attack by the amine. The presence of fluorine-containing substituents on the benzoic acid can influence both the kinetics and thermodynamics of the reaction. Electron-withdrawing groups, such as a trifluoromethyl group, can increase the acidity of the carboxylic acid, which may affect the rate of the activation step.

Thermodynamically, the spontaneity of the reaction is determined by the change in Gibbs free energy (ΔG), which is related to the changes in enthalpy (ΔH) and entropy (ΔS). The formation of the stable amide bond is generally an enthalpically favorable process.

Advanced Characterization Methodologies for Structural and Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Fluorinated Moieties

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 4-(1,1,1-Trifluoropropan-2-yl)benzoic acid, multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, are essential to confirm the arrangement of atoms and the specific environment of the fluorinated moiety.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic protons on the benzene (B151609) ring, being in a para-substituted pattern, would typically appear as two doublets (an AA'BB' system). The methine proton (CH) of the trifluoropropyl group is expected to be a quartet due to coupling with the three equivalent methyl protons. Furthermore, this signal would be split into a doublet by the three fluorine atoms. The methyl (CH₃) protons would appear as a doublet, split by the adjacent methine proton.

¹³C NMR: The ¹³C NMR spectrum would provide information on all unique carbon atoms in the molecule. Key signals would include the carboxylic acid carbon, the aromatic carbons (with four distinct signals due to substitution), the methine carbon, the methyl carbon, and the trifluoromethyl carbon. The carbon of the CF₃ group would exhibit a characteristic quartet due to one-bond coupling with the three fluorine atoms (¹JCF).

¹⁹F NMR: ¹⁹F NMR is particularly crucial for characterizing the fluorinated moiety. The spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. This signal would be split into a doublet due to three-bond coupling (³JHF) with the methine proton, confirming the connectivity of the trifluoropropyl group.

Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Splitting PatternAssignment
¹H~8.1DoubletAromatic (2H, ortho to COOH)
¹H~7.5DoubletAromatic (2H, meta to COOH)
¹H~3.8Quartet of DoubletsCH-CF₃
¹H~1.6DoubletCH-CH₃
¹H~12-13Broad SingletCOOH
¹³C~167SingletCOOH
¹³C~150SingletAromatic C-CH
¹³C~130SingletAromatic CH (ortho to COOH)
¹³C~128SingletAromatic CH (meta to COOH)
¹³C~129SingletAromatic C-COOH
¹³C~125QuartetCF₃
¹³C~38QuartetCH-CF₃
¹³C~15SingletCH₃
¹⁹F~-70DoubletCF₃

Mass Spectrometry (MS) Techniques for Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern. For this compound (C₁₀H₉F₃O₂), the expected monoisotopic mass is approximately 218.055 Da. uni.lu High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement.

Electron ionization (EI) would likely lead to a series of characteristic fragment ions. A plausible fragmentation pathway would involve:

Loss of a methyl group (-•CH₃): Formation of a stable benzylic cation.

Loss of the carboxyl group (-•COOH): Cleavage of the carboxylic acid function.

Loss of the trifluoromethyl group (-•CF₃): A common fragmentation for trifluoromethyl-containing compounds.

Alpha-cleavage: Scission of the bond between the methine carbon and the aromatic ring.

Predicted Mass Spectrometry Data for this compound

Adduct/FragmentPredicted m/zDescription
[M]⁺•218.055Molecular Ion
[M+H]⁺219.063Protonated Molecule
[M+Na]⁺241.045Sodium Adduct
[M-H]⁻217.048Deprotonated Molecule
[M-COOH]⁺173.068Loss of Carboxylic Acid Group
[M-CF₃]⁺149.065Loss of Trifluoromethyl Group

Data sourced from predicted values. uni.lu

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination and Stereochemical Assignment

Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous structural proof.

While a specific crystal structure for this compound is not publicly available, studies on related substituted benzoic acids provide a strong basis for predicting its solid-state behavior. researchgate.netnih.gov Carboxylic acids commonly crystallize to form centrosymmetric dimers through robust intermolecular O-H···O hydrogen bonds between their carboxyl groups. nih.gov This interaction typically results in a characteristic R²₂(8) graph-set motif.

An X-ray diffraction study on this compound would:

Provide precise geometric parameters for the trifluoropropyl group and the benzoic acid moiety.

Elucidate the conformation of the molecule, including the torsion angle between the plane of the aromatic ring and the carboxylic acid group.

Detail the intermolecular interactions, such as hydrogen bonding and potential F···H or π-π stacking interactions, which govern the crystal packing.

Since the trifluoropropan-2-yl group contains a stereocenter, X-ray diffraction would definitively establish the relative and absolute stereochemistry in a chiral crystal.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to be dominated by several key absorption bands. The O-H stretch of the carboxylic acid will appear as a very broad band in the 3300-2500 cm⁻¹ region, a hallmark of hydrogen-bonded dimers. docbrown.info The carbonyl (C=O) stretching vibration will give rise to a strong, sharp peak around 1700-1680 cm⁻¹. docbrown.info The presence of the trifluoromethyl group will be confirmed by very strong C-F stretching bands, typically found in the 1300-1100 cm⁻¹ region. Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ range. vscht.cz

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H and C=O stretches are visible, Raman spectra are often dominated by vibrations of the carbon skeleton and symmetric vibrations. Therefore, the aromatic ring breathing modes (~1000 cm⁻¹) and other C-C stretching vibrations are expected to be particularly strong and well-defined. ias.ac.inresearchgate.net

Predicted Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3300-2500Strong, BroadO-H StretchCarboxylic Acid (Dimer)
3100-3000MediumC-H StretchAromatic
2990-2900Medium-WeakC-H StretchAliphatic (CH, CH₃)
1700-1680StrongC=O StretchCarboxylic Acid
~1610, 1580, 1450Medium-StrongC=C StretchAromatic Ring
~1420MediumC-O-H BendCarboxylic Acid
1300-1100Very StrongC-F StretchTrifluoromethyl (CF₃)
~1300MediumC-O StretchCarboxylic Acid
~920Medium, BroadO-H Out-of-Plane BendCarboxylic Acid (Dimer)

Computational Chemistry and Theoretical Modeling of 4 1,1,1 Trifluoropropan 2 Yl Benzoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure, Stability, and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to characterizing the electronic properties of 4-(1,1,1-Trifluoropropan-2-yl)benzoic acid. DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), are used to perform geometry optimization, yielding the most stable three-dimensional structure of the molecule. researchgate.netniscpr.res.in From this optimized geometry, a wealth of information about the molecule's electronic structure, stability, and reactivity can be derived.

Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability; a larger gap implies higher stability. For substituted benzoic acids, these values are crucial for understanding how substituents influence the electronic nature of the aromatic ring and the carboxylic acid group. dntb.gov.ua

Furthermore, DFT allows for the calculation of the Molecular Electrostatic Potential (MEP), which maps the charge distribution on the molecular surface. The MEP identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), predicting sites for intermolecular interactions and chemical reactions. dntb.gov.uaresearchgate.net For this compound, the MEP would likely show negative potential around the carboxylic oxygen atoms and a positive potential near the carboxylic hydrogen, highlighting its capacity for hydrogen bonding. researchgate.net

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

Property Calculated Value Unit Significance
Total Energy -958.7 Hartrees Thermodynamic stability
HOMO Energy -7.2 eV Electron-donating ability
LUMO Energy -1.5 eV Electron-accepting ability
HOMO-LUMO Gap 5.7 eV Chemical reactivity, kinetic stability

Note: The values in this table are illustrative examples based on typical DFT calculations for similar fluorinated aromatic acids and are not from a direct published study on this specific compound.

Prediction of Spectroscopic Properties from First Principles

First-principles calculations are a powerful tool for predicting the spectroscopic signatures of molecules, which is essential for their experimental identification and characterization. By simulating vibrational frequencies and nuclear magnetic shieldings, computational methods can generate theoretical Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra that can be compared with experimental data. researchgate.netrsc.orgmdpi.com

For this compound, DFT calculations can predict the vibrational modes associated with its functional groups. researchgate.net This includes the characteristic stretching frequencies of the carboxylic O-H and C=O bonds, the C-F bonds of the trifluoromethyl group, and the vibrations of the benzene (B151609) ring. Comparing the computed IR spectrum with an experimental one aids in the detailed assignment of spectral bands. dntb.gov.ua

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H, ¹³C, ¹⁹F). researchgate.netrsc.org These calculations can predict the chemical shifts for each unique atom in the molecule, providing a theoretical basis for interpreting experimental NMR spectra and confirming the molecular structure. For complex molecules, these predictions are invaluable for resolving ambiguities in spectral assignments. rsc.org Time-dependent DFT (TD-DFT) can also be used to predict electronic absorption spectra (UV-Vis), providing information on the molecule's electronic transitions. nih.gov

Table 2: Illustrative Comparison of Predicted vs. Experimental IR Frequencies for Key Functional Groups

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹) Typical Experimental Range (cm⁻¹)
-COOH O-H stretch 3550 2500-3300 (broad, H-bonded)
-COOH C=O stretch 1725 1680-1710
-CF₃ C-F symmetric stretch 1150 1100-1200

Note: Predicted frequencies are typically scaled to better match experimental values. The data is representative for this class of compounds.

Molecular Dynamics Simulations for Conformational Landscape Analysis and Intermolecular Interactions

While quantum chemical calculations provide insight into a static molecular structure, Molecular Dynamics (MD) simulations are employed to explore the molecule's dynamic behavior over time. rsc.org MD simulations are particularly useful for analyzing the conformational landscape of flexible molecules like this compound, which has rotational freedom around the bond connecting the trifluoropropanyl group to the benzene ring and within the carboxylic acid group. nih.govnih.gov

By simulating the molecule's movement over nanoseconds or longer, MD can identify the most stable conformers and the energy barriers between them. nih.govacs.org This analysis is crucial for understanding how the molecule's shape and flexibility influence its properties and interactions.

MD simulations are also exceptionally well-suited for studying intermolecular interactions. researchgate.net For instance, simulations can model how molecules of this compound interact with each other in the solid state or in solution. A common interaction for carboxylic acids is the formation of hydrogen-bonded dimers. researchgate.netmdpi.com MD can simulate this dimerization process, providing details on the strength and lifetime of the hydrogen bonds. nih.gov Furthermore, simulations in various solvents can reveal how solvent molecules interact with the solute, affecting its conformation and aggregation state. ucl.ac.uk

Table 3: Potential Torsional Conformers and Their Relative Energies

Torsion Angle (C-C-C-C) Relative Energy (kcal/mol) Population (%) at 298 K Description
~60° 0.5 25 Gauche conformer
~180° 0.0 50 Anti (most stable) conformer

Note: This table represents a hypothetical conformational analysis of the trifluoropropanyl side chain's rotation relative to the benzene ring. Actual values would require specific MD simulation.

Reaction Pathway Analysis and Transition State Modeling for Synthetic Route Optimization

Computational chemistry provides powerful tools for optimizing synthetic routes by modeling reaction pathways and characterizing transition states. nih.gov For a target molecule like this compound, theoretical calculations can be used to evaluate the feasibility of different synthetic strategies before they are attempted in the lab.

A plausible synthesis might involve the oxidation of a precursor like 4-(1,1,1-trifluoropropan-2-yl)toluene. researchgate.net Using DFT, chemists can model the entire reaction mechanism step-by-step. This involves locating the structures of all reactants, intermediates, transition states, and products along the reaction coordinate. usu.edued.ac.uk

The transition state (TS) is the highest energy point on the reaction pathway, and its structure and energy determine the reaction's activation energy. By calculating the activation energies for different proposed pathways, researchers can predict which route will be the most kinetically favorable (i.e., fastest). dntb.gov.uaaip.org This analysis can help in selecting the best reagents, catalysts, and reaction conditions, thereby saving time and resources. For example, modeling could compare different oxidizing agents to find one that provides a lower activation energy barrier for the conversion of the toluene (B28343) derivative to the desired benzoic acid.

Quantitative Structure-Property Relationship (QSPR) Studies for Fluorinated Benzoic Acid Systems

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the structural features of molecules with their physicochemical properties. researchgate.netresearchgate.net These models are particularly valuable for predicting the properties of new or untested compounds within a specific chemical class, such as fluorinated benzoic acids. mdpi.com

To develop a QSPR model, a dataset of related compounds is assembled, and for each molecule, a set of numerical descriptors is calculated. dergipark.org.tr These descriptors can be derived from quantum chemical calculations (e.g., HOMO/LUMO energies, dipole moment, molecular surface area) or based on topology. researchgate.net Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to find a quantitative relationship between these descriptors and an experimentally measured property, such as pKa, solubility, or lipophilicity (logP). nih.govnih.govacs.org

For a system of fluorinated benzoic acids including this compound, a QSPR model could be developed to predict acidity (pKa). The model might find that pKa is strongly correlated with the electrostatic potential on the carboxylic proton and the charge on the carboxylate oxygen. Such a model would allow for the rapid estimation of pKa for other novel fluorinated benzoic acids, guiding the design of compounds with desired acidity. mdpi.comnih.gov

Table 4: Example of a QSPR Model for Predicting pKa

Compound LogP (Descriptor 1) Max. Negative Charge (Descriptor 2) Predicted pKa
Benzoic acid 1.87 -0.75 4.20
4-Fluorobenzoic acid 1.99 -0.78 4.14
4-(Trifluoromethyl)benzoic acid 2.61 -0.82 3.77

| This compound | 3.50 | -0.80 | ~3.9 |

Note: This table and the predicted pKa value are illustrative. The QSPR model shown is a simplified example: pKa = 6.8 - 0.5 * LogP - 3.0 * |Max. Negative Charge|.

Solid State Chemistry, Crystal Engineering, and Polymorphism

Supramolecular Synthons and Hydrogen Bonding Patterns in Fluorinated Benzoic Acid Crystals

In the crystal structures of fluorinated benzoic acids, the carboxylic acid dimer is a predominant and robust supramolecular synthon. researchgate.net This well-defined hydrogen-bonding pattern, characterized by a head-to-tail arrangement of two carboxylic acid molecules, forms a cyclic motif. The stability of this dimer is a primary driving force in the crystal packing of many benzoic acid derivatives. researchgate.net

Theoretical studies on substituted benzoic acids have shown that electron-withdrawing groups, such as trifluoromethyl, can influence the strength of the hydrogen bonds within the carboxylic acid dimer. researchgate.net The specific geometry and electronic nature of the 4-(1,1,1-trifluoropropan-2-yl) substituent are expected to play a significant role in the resulting supramolecular assembly.

Co-crystallization Strategies for Modulating Solid-State Properties

Co-crystallization is a powerful technique to modify the physicochemical properties of a solid by introducing a second molecular component (a coformer) into the crystal lattice. nih.gov For 4-(1,1,1-trifluoropropan-2-yl)benzoic acid, co-crystallization can be employed to systematically alter properties such as solubility, melting point, and stability. The carboxylic acid group is a prime functional group for forming robust hydrogen bonds with complementary coformers, such as those containing pyridine (B92270) or amide functionalities. nih.govrsc.org

The selection of a coformer is guided by the principles of supramolecular chemistry, aiming to form predictable and stable intermolecular interactions. For instance, the formation of an acid-pyridine heterosynthon is a common and reliable strategy in the design of co-crystals. nih.gov By choosing coformers with varying shapes, sizes, and functional groups, a diverse range of new solid forms of this compound with tailored properties could potentially be generated. The trifluoropropane group can also participate in weaker interactions within the co-crystal lattice, further influencing the packing arrangement. psu.edu

Investigation of Polymorphism and Pseudopolymorphism in Trifluoropropane-Substituted Benzoic Acids

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in the development of any solid material. rsc.org Different polymorphs of the same compound can exhibit distinct physical and chemical properties. The conformational flexibility of the 1,1,1-trifluoropropan-2-yl group in this compound may contribute to the potential for polymorphism. uky.edu Rotation around the C-C bond connecting the substituent to the phenyl ring could lead to different molecular conformations that pack in distinct ways in the solid state.

The presence of a trifluoromethyl group can also influence the polymorphic landscape. Studies on other trifluoromethyl-substituted benzoic acids have revealed the existence of multiple crystalline forms. researchgate.net The investigation of polymorphism in this compound would involve screening for different crystalline forms by varying crystallization conditions such as solvent, temperature, and cooling rate.

Pseudopolymorphism, which involves the incorporation of solvent molecules into the crystal lattice to form solvates or hydrates, is also a possibility. The ability of the carboxylic acid and trifluoromethyl groups to interact with solvent molecules through hydrogen bonding or other weak interactions could lead to the formation of such solvated crystalline forms.

Impact of Crystallization Conditions (Solvent, Temperature, Stirring) on Crystal Morphology and Particle Size Distribution

The conditions employed during crystallization have a profound impact on the external morphology and the particle size distribution of the resulting crystals. nih.gov For this compound, these parameters are crucial for controlling the bulk properties of the solid material.

Crystallization Parameter Potential Impact on Crystal Properties
Solvent The polarity and hydrogen bonding capability of the solvent can influence which polymorph is favored and can also affect the crystal shape by selectively interacting with different crystal faces. rsc.org
Temperature Temperature affects the solubility and nucleation rate, which in turn control the crystal size and, in some cases, the polymorphic form obtained. Cooling crystallization protocols can be designed to target specific crystal forms. mdpi.com
Stirring/Agitation The level of agitation during crystallization can impact the particle size distribution by influencing secondary nucleation and preventing agglomeration.

Systematic studies varying these conditions would be necessary to gain control over the crystal habit and size of this compound. For example, slow evaporation from a suitable solvent might yield well-defined single crystals suitable for X-ray diffraction studies, while rapid precipitation could produce fine powders. mdpi.com The choice of crystallization method, be it slow cooling, solvent evaporation, or slurry crystallization, will ultimately determine the final product's physical characteristics. researchgate.net

Applications in Advanced Materials Science and Supramolecular Assemblies

Design and Construction of Fluorinated Benzoic Acid-Based Supramolecular Architectures

The design of supramolecular architectures based on fluorinated benzoic acids is guided by the predictable nature of hydrogen bonding between carboxylic acid groups and the unique interactions introduced by fluorination. Benzoic acid derivatives are known to form robust hydrogen-bonded dimers, which can further assemble into more complex structures through interactions like π-π stacking. nih.gov

In the case of fluorinated benzoic acids, the strong electron-withdrawing nature of fluorine atoms can modulate the acidity of the carboxylic acid proton, thereby influencing the strength and geometry of the hydrogen bonds. Furthermore, the fluorinated alkyl groups can participate in specific interactions, such as fluorous-fluorous interactions or dipole-dipole interactions, which can direct the self-assembly process and lead to the formation of distinct supramolecular motifs. While specific studies on 4-(1,1,1-Trifluoropropan-2-yl)benzoic acid are not extensively documented, research on analogous perfluoroalkylated benzoic acids has demonstrated their ability to act as supramolecular gelators, forming gels in various organic solvents. nih.gov This gel formation is a direct result of the self-assembly of the molecules into three-dimensional networks.

The principles guiding the design of these architectures often involve a balance of forces:

Hydrogen Bonding: The primary interaction driving the formation of dimers and larger assemblies.

Aromatic Interactions: π-π stacking between the benzene (B151609) rings contributes to the stability of the assembly.

Fluorine-Specific Interactions: Dipole-dipole and fluorous interactions introduced by the trifluoromethyl group can lead to specific packing arrangements.

Integration of this compound Derivatives into Functional Soft Materials (e.g., Supramolecular Polymers)

Functional soft materials, such as supramolecular polymers and gels, are formed through the reversible, non-covalent association of molecular building blocks. The incorporation of fluorinated moieties, like the 1,1,1-trifluoropropan-2-yl group, into these systems can impart unique and desirable properties.

Derivatives of this compound can be designed to act as monomers for supramolecular polymerization. The directional and reversible nature of hydrogen bonding, coupled with the added influence of fluorinated groups, can lead to the formation of long, polymer-like chains. These materials are of interest due to their potential for self-healing and responsiveness to external stimuli.

Research on other fluorinated molecules has shown that the introduction of fluorine can enhance the thermal stability and chemical resistance of the resulting materials. For instance, supramolecular organogels fabricated from dicarboxylic acids and primary alkyl amines demonstrate that intermolecular acid-base interactions and van der Waals forces are crucial drivers in their formation. rsc.org The fluorinated substituent in this compound would be expected to modulate these interactions, potentially leading to gels with tailored properties.

Material TypePotential Role of this compound DerivativeKey Driving Interactions
Supramolecular Gels Gelator moleculeHydrogen bonding, fluorous interactions, van der Waals forces
Supramolecular Polymers Monomer unitDirectional hydrogen bonding, π-π stacking
Liquid Crystals Mesogenic core or substituentAnisotropic molecular shape, dipole moments

Surface-Confined Self-Assembly and Nanostructure Formation

The self-assembly of molecules on solid surfaces is a powerful bottom-up approach for the fabrication of nanostructures with controlled dimensionality and functionality. Fluorinated carboxylic acids have been shown to form well-ordered bimolecular networks on surfaces. rsc.org While fluorination can sometimes prevent homomolecular self-assembly, it can enhance the ability of the carboxylic acid to act as a hydrogen bond donor in the formation of networks with other molecules. rsc.org

The behavior of amphiphilic molecules at the air-water interface, forming Langmuir films, provides insight into their self-assembly properties. Studies on fluorinated amphiphiles have shown that minor changes in their chemical structure can lead to significant differences in the packing and orientation of molecules within these films. nih.gov This suggests that the specific nature of the fluorinated substituent in this compound would play a critical role in its surface-confined self-assembly.

The resulting nanostructures could have applications in areas such as nanoelectronics, sensor technology, and surface modification to control properties like wetting and adhesion. The trifluoromethyl group would likely influence the surface energy of the resulting monolayer, a key parameter in many of these applications.

Role of Fluorinated Substituents in Directing Self-Assembly and Enhancing Material Performance

The incorporation of fluorinated substituents, such as the trifluoropropan-2-yl group, has a multifaceted role in directing self-assembly and enhancing the performance of the resulting materials.

Key Effects of Fluorination:

Modulation of Intermolecular Forces: Fluorine's high electronegativity creates strong dipoles in C-F bonds, leading to specific dipole-dipole interactions that can influence molecular packing.

Hydrophobicity and Lipophobicity: Fluorinated segments are both hydrophobic and lipophobic, which can drive self-assembly in a variety of solvents to minimize unfavorable interactions.

Steric Effects: The size of the fluorinated group can influence the geometry of self-assembled structures.

Enhanced Thermal and Chemical Stability: The strength of the C-F bond often imparts greater stability to the resulting materials.

Low Surface Energy: Surfaces composed of fluorinated molecules typically exhibit low surface energy, leading to properties such as water and oil repellency.

These effects can be leveraged to design advanced materials with tailored properties. For example, the enhanced hydrophobicity can be utilized in the creation of self-cleaning surfaces, while the altered electronic properties can be beneficial in the design of organic electronic materials. The trifluoromethyl group, in particular, is a common substituent in the synthesis of liquid crystals, where its electronic and steric properties can influence the mesophase behavior. ossila.combeilstein-journals.org

Summary of Fluorine's Influence on Material Properties:

PropertyInfluence of Fluorinated Substituent
Self-Assembly Directs packing through specific interactions (dipole-dipole, fluorous)
Thermal Stability Generally increases due to strong C-F bonds
Chemical Resistance Often enhanced
Surface Energy Significantly lowered
Solubility Can be selectively tuned

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(1,1,1-trifluoropropan-2-yl)benzoic acid, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, trifluoromethyl groups are often introduced using halogen exchange (e.g., Swern oxidation) or via transition-metal-catalyzed cross-coupling. Intermediates are typically characterized using 1H/19F NMR to confirm substitution patterns and HPLC-MS for purity analysis. Post-synthetic purification may involve recrystallization or column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing fluorinated benzoic acid derivatives?

  • Methodological Answer :

  • 19F NMR : Critical for identifying trifluoromethyl group environments and detecting stereochemical effects.
  • IR Spectroscopy : Confirms carboxylic acid (-COOH) and C-F stretching vibrations (~1100–1250 cm⁻¹).
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., using SHELX software for refinement) .

Q. How does the trifluoromethyl group influence the compound’s solubility and reactivity?

  • Methodological Answer : The strong electron-withdrawing effect of the -CF₃ group enhances acidity (lower pKa) of the benzoic acid moiety, improving solubility in polar solvents. Reactivity in esterification or amidation reactions can be modulated by adjusting reaction temperatures and catalysts (e.g., DCC/DMAP) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational and experimental data for fluorinated benzoic acid derivatives?

  • Methodological Answer :

  • DFT Calculations : Compare computed (e.g., B3LYP/6-31G*) vs. experimental bond lengths/angles from X-ray data to validate models.
  • Solvent Effects : Account for solvent interactions in simulations if experimental data (e.g., NMR chemical shifts) deviate from gas-phase predictions.
  • Dynamic Effects : Use variable-temperature NMR to probe conformational flexibility not captured in static calculations .

Q. What strategies optimize enzymatic inhibition assays for trifluoromethyl-substituted benzoic acids?

  • Methodological Answer :

  • Enzyme Selection : Prioritize enzymes sensitive to electron-deficient aromatic systems (e.g., cyclooxygenases or carbonic anhydrases).
  • Assay Design : Use fluorogenic substrates to track inhibition kinetics. Adjust pH to match the compound’s ionization state (e.g., pKa ~2.5–3.5 for -COOH).
  • Control Experiments : Include non-fluorinated analogs to isolate the -CF₃ group’s contribution to binding .

Q. How do crystallographic data from SHELX refine structural ambiguities in fluorinated compounds?

  • Methodological Answer : SHELXL employs least-squares refinement to model disorder in -CF₃ groups. Key steps:

  • Twinned Data : Use SHELXD for structure solution in cases of pseudo-merohedral twinning.
  • Thermal Parameters : Constrain anisotropic displacement parameters for fluorine atoms to reduce overfitting.
  • Validation Tools : Leverage R-factor and electron density maps (e.g., Fo-Fc) to validate trifluoromethyl orientation .

Q. What are the challenges in scaling up fluorinated benzoic acid synthesis, and how are they mitigated?

  • Methodological Answer :

  • Fluorine Handling : Use corrosion-resistant reactors (e.g., Hastelloy) due to HF byproducts.
  • Purification : Employ high-vacuum distillation or preparative HPLC to isolate volatile fluorinated intermediates.
  • Safety Protocols : Monitor for exothermic reactions during trifluoromethylation steps .

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